1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a nitro group, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-nitrobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the addition of propanone to the pyrazole ring under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(5-(2-hydroxy-5-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Contains a phenyl ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness: The presence of both a nitro group and a thiophene ring in 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one makes it unique compared to similar compounds
Properties
IUPAC Name |
1-[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-16(21)18-13(9-12(17-18)15-4-3-7-24-15)11-8-10(19(22)23)5-6-14(11)20/h3-8,13,20H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQCBQAKUHWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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